molecular formula C19H21Cl2NO4 B12416824 Nemadipine B-d10

Nemadipine B-d10

Cat. No.: B12416824
M. Wt: 408.3 g/mol
InChI Key: BLLWOXSSRQPDAT-JKSUIMTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nemadipine B-d10 is a deuterated form of Nemadipine B, a calcium channel blocker. It is primarily used in scientific research due to its unique properties and stability. The compound has the molecular formula C₁₉H₁₁D₁₀Cl₂NO₄ and a molecular weight of 408.34 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nemadipine B-d10 can be synthesized through a solvent-free protocol using an In–SiO₂ composite as a heterogeneous Lewis acid catalyst in the multicomponent Hantzsch synthesis of symmetrical and non-symmetrical 1,4-dihydropyridines . This method involves the reaction of appropriate starting materials under specific conditions to yield the desired deuterated product.

Industrial Production Methods

The industrial production of this compound involves the sourcing of high-purity starting materials and the application of optimized reaction conditions to ensure the consistent quality and yield of the compound. The production process is typically carried out in specialized facilities equipped to handle the specific requirements of deuterated compounds .

Chemical Reactions Analysis

Types of Reactions

Nemadipine B-d10 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to yield oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the chemical structure of this compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and modified forms of the original compound.

Scientific Research Applications

Nemadipine B-d10 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.

    Biology: Employed in biological studies to investigate the effects of calcium channel blockers on cellular processes.

    Medicine: Utilized in pharmacological research to explore potential therapeutic applications and drug interactions.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

Nemadipine B-d10 exerts its effects by blocking calcium channels, specifically targeting the voltage-gated L-type calcium channels. This action prevents the influx of calcium ions into cells, thereby inhibiting calcium-dependent processes such as muscle contraction and neurotransmitter release . The compound’s mechanism of action involves stabilizing the inactive conformation of these channels, reducing their activity and subsequent physiological effects.

Properties

Molecular Formula

C19H21Cl2NO4

Molecular Weight

408.3 g/mol

IUPAC Name

bis(1,1,2,2,2-pentadeuterioethyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C19H21Cl2NO4/c1-5-25-18(23)14-10(3)22-11(4)15(19(24)26-6-2)16(14)12-8-7-9-13(20)17(12)21/h7-9,16,22H,5-6H2,1-4H3/i1D3,2D3,5D2,6D2

InChI Key

BLLWOXSSRQPDAT-JKSUIMTKSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC([2H])([2H])C([2H])([2H])[2H])C)C

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OCC)C)C

Origin of Product

United States

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